physicochemical properties of 2,4-Dimethylphenol for research applications
physicochemical properties of 2,4-Dimethylphenol for research applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the physicochemical properties, synthesis, reactivity, and analytical methodologies for 2,4-Dimethylphenol (CAS No. 105-67-9). This document is intended to serve as a valuable resource for researchers and professionals utilizing this compound in various scientific and drug development applications.
Physicochemical Properties
2,4-Dimethylphenol, also known as 2,4-xylenol, is a substituted phenol that exists as a colorless crystalline solid or a yellow-to-brown liquid at room temperature.[1][2] It is a versatile chemical intermediate with a range of applications, including the synthesis of antioxidants, disinfectants, and pharmaceuticals.[3][4]
Table 1: Core Physicochemical Properties of 2,4-Dimethylphenol
| Property | Value | References |
| Molecular Formula | C₈H₁₀O | [5] |
| Molecular Weight | 122.16 g/mol | [5] |
| Appearance | Colorless crystals or clear, dark amber liquid | [1] |
| Melting Point | 21-23 °C | |
| Boiling Point | 211-212 °C | |
| Density | 1.011 g/mL at 25 °C | |
| pKa | 10.6 | [6] |
| Vapor Pressure | 0.1 mmHg at 25 °C | |
| Flash Point | 94.0 °C (closed cup) | |
| Refractive Index | n20/D 1.538 |
Table 2: Solubility Profile of 2,4-Dimethylphenol
| Solvent | Solubility | References |
| Water | 0.5 g/100 mL at 25 °C | [6] |
| Alcohol | Freely soluble | [6] |
| Chloroform | Freely soluble | [6] |
| Ether | Freely soluble | [6] |
| Benzene | Freely soluble | [6] |
| Sodium Hydroxide Solutions | Soluble | [6] |
Synthesis and Reactivity
Synthesis
The primary industrial synthesis of 2,4-Dimethylphenol involves the sulfonation, salting out, alkali melting, and subsequent acidification of m-xylene. Another synthetic route involves the catalytic condensation of o-cresol with formaldehyde, followed by catalytic hydrogenating cleavage of the condensation product.[7]
Reactivity Profile
2,4-Dimethylphenol is a weak acid and is incompatible with acid chlorides, acid anhydrides, bases, and oxidizing agents.[8] It is known to corrode steel, brass, copper, and copper alloys.[8] As a phenol, the hydroxyl group activates the aromatic ring, making it susceptible to electrophilic substitution.
Applications in Research
Antioxidant and Polymerization Inhibitor
2,4-Dimethylphenol is a crucial precursor in the synthesis of hindered phenolic antioxidants, such as 2,4-Di-tert-butyl-p-cresol (TBX).[9] Phenolic compounds act as antioxidants by donating a hydrogen atom from their hydroxyl group to neutralize free radicals, thus terminating chain reactions.[10] In the context of polymerization, they react with peroxy radicals in the presence of oxygen to inhibit the polymerization process.[9]
Disinfectant and Fungicide
Due to its phenolic structure, 2,4-Dimethylphenol exhibits disinfectant and fungicidal properties, making it a subject of study in the development of antimicrobial agents.[4]
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a robust technique for the separation, identification, and quantification of 2,4-Dimethylphenol in various matrices. The following is a representative protocol for the analysis of 2,4-Dimethylphenol in a water sample.
Sample Preparation (Water Sample):
-
To 1 liter of the water sample, add a suitable surrogate standard.
-
Adjust the pH of the sample to <2 with a strong acid (e.g., sulfuric acid).
-
Extract the sample with a suitable organic solvent (e.g., dichloromethane) using a separatory funnel. Perform the extraction three times.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Concentrate the extract to a final volume of 1 mL using a gentle stream of nitrogen.
-
Add an internal standard prior to analysis.
GC-MS Conditions:
-
Column: TG-5SilMS (or equivalent 5% diphenyl/95% dimethyl polysiloxane phase), 30 m x 0.25 mm ID x 0.25 µm film thickness.[11]
-
Injection Mode: Splitless.[11]
-
Injection Volume: 1 µL.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 2 minutes.
-
Ramp to 150 °C at 10 °C/min.
-
Ramp to 280 °C at 20 °C/min, hold for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-300.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC provides an alternative method for the quantification of 2,4-Dimethylphenol, particularly for samples that are not amenable to GC analysis.
Sample Preparation:
-
For aqueous samples, a solid-phase extraction (SPE) step may be necessary for cleanup and pre-concentration.
-
Dissolve the extracted and dried sample in the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter before injection.
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v).[12]
-
Flow Rate: 1.0 mL/min.[12]
-
Injection Volume: 20 µL.
-
Column Temperature: 30 °C.
-
Detection: UV detector at 274 nm.[13]
Biological Activity and Signaling Pathways
While 2,4-Dimethylphenol is known for its toxic effects, including skin and eye irritation, and potential damage to the liver and kidneys upon high or repeated exposure, specific molecular signaling pathways that it directly modulates are not well-documented in publicly available literature.[6] However, based on studies of other phenolic compounds like bisphenol A (BPA), it can be hypothesized that 2,4-Dimethylphenol may interact with cellular signaling pathways. For instance, some phenols have been shown to interact with Toll-like receptors (TLRs), which are key components of the innate immune system.[14][15] Such interactions could potentially modulate downstream signaling cascades, leading to altered immune responses.[14][15] It is important to note that this is a generalized pathway for phenolic compounds, and further research is needed to elucidate the specific interactions of 2,4-Dimethylphenol.
Safety and Handling
2,4-Dimethylphenol is toxic if swallowed or in contact with skin and can cause severe skin burns and eye damage.[6] It is also toxic to aquatic life with long-lasting effects.[16] Appropriate personal protective equipment, including gloves, goggles, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood.
Conclusion
2,4-Dimethylphenol is a chemical compound with well-defined physicochemical properties and diverse research and industrial applications. This guide provides essential technical information to support its use in a research setting, from its fundamental properties to analytical methodologies. While its direct interactions with specific signaling pathways require further investigation, its role as a precursor for antioxidants and its inherent biological activity make it a compound of continued interest in chemical and life sciences.
References
- 1. Insights into the antioxidant activity and metal chelation capacity of natural marine bromophenols: role of C–O–C and C–C linkages and the catechol group - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2,4-Dimethylphenol(105-67-9) 13C NMR [m.chemicalbook.com]
- 3. Electron transfer between protonated and unprotonated phenoxyl radicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2,4-dimethylphenol [sitem.herts.ac.uk]
- 5. 2,4-Dimethylphenol | C8H10O | CID 7771 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2,4-DIMETHYLPHENOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. DE4223979C2 - Process for the preparation of 2,4-dimethylphenol - Google Patents [patents.google.com]
- 8. 2,4-Dimethylphenol | 105-67-9 [chemicalbook.com]
- 9. nbinno.com [nbinno.com]
- 10. Effect of Electron Donating Groups on Polyphenol-based Antioxidant Dendrimers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. epa.gov [epa.gov]
- 14. Unveiling the molecular interactions between bisphenol A and the cell surface Toll-like receptors: Implications for immune health - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. 2,4-xylenol, 105-67-9 [thegoodscentscompany.com]
